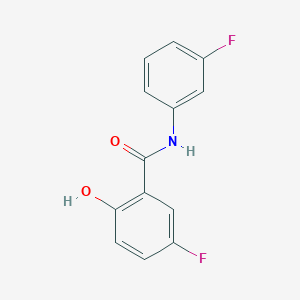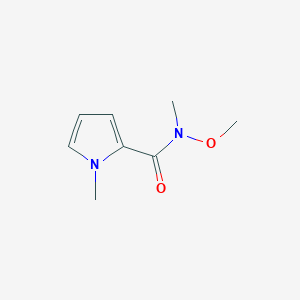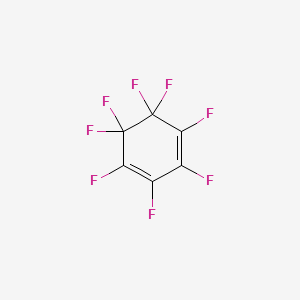
Thiaminegalactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine galactoside is a compound that combines thiamine (vitamin B1) with a galactose molecule Thiamine is a water-soluble vitamin essential for energy metabolism, while galactose is a simple sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiamine galactoside typically involves the enzymatic or chemical conjugation of thiamine with galactose. One common method is the use of glycosyltransferase enzymes, which facilitate the transfer of galactose from a donor molecule (such as uridine diphosphate galactose) to thiamine. This reaction is usually carried out under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods
Industrial production of thiamine galactoside may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultivated in bioreactors, where they produce thiamine galactoside in significant quantities. The product is then purified using techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Thiamine galactoside can undergo various chemical reactions, including:
Oxidation: Thiamine galactoside can be oxidized to form thiamine disulfide and other oxidation products.
Reduction: Reduction reactions can convert thiamine galactoside back to its original components, thiamine and galactose.
Substitution: Thiamine galactoside can participate in substitution reactions where the galactose moiety is replaced by other sugar molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents such as sodium borohydride can be used to reduce thiamine galactoside. These reactions are usually performed in organic solvents like ethanol.
Substitution: Enzymatic or chemical catalysts can facilitate substitution reactions. Enzymes like glycosidases or chemical reagents like acid catalysts are commonly used.
Major Products Formed
Oxidation: Thiamine disulfide and other oxidized derivatives.
Reduction: Thiamine and galactose.
Substitution: Various glycosylated derivatives depending on the substituent sugar molecule.
Applications De Recherche Scientifique
Thiamine galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.
Biology: Thiamine galactoside is used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosyltransferases and glycosidases.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in enhancing thiamine delivery and its antioxidant properties.
Industry: Thiamine galactoside is used in the food and pharmaceutical industries as a nutritional supplement and as a stabilizing agent for thiamine.
Mécanisme D'action
Thiamine galactoside exerts its effects primarily through the actions of its constituent molecules, thiamine and galactose. Thiamine acts as a coenzyme in several metabolic pathways, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. Galactose, on the other hand, is involved in energy production and glycosylation processes. The combination of these two molecules allows for enhanced stability and bioavailability of thiamine, making it more effective in its biological roles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine monophosphate: A phosphorylated derivative of thiamine with similar metabolic functions.
Thiamine diphosphate: Another phosphorylated form of thiamine, essential for its coenzyme activity.
Thiamine triphosphate: A less common form of thiamine with specific roles in the nervous system.
Cyanidin 3-O-galactoside: An anthocyanin glycoside with antioxidant properties.
Uniqueness
Thiamine galactoside is unique in its combination of thiamine and galactose, which enhances the stability and bioavailability of thiamine. This makes it particularly useful in applications where thiamine stability is a concern, such as in nutritional supplements and pharmaceuticals. Additionally, the presence of galactose allows for specific interactions with glycosyltransferases and glycosidases, making it a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C18H27ClN4O6S |
|---|---|
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18-;/m1./s1 |
Clé InChI |
PPAFWOAFTGWGCR-FKIMCXNPSA-M |
SMILES isomérique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



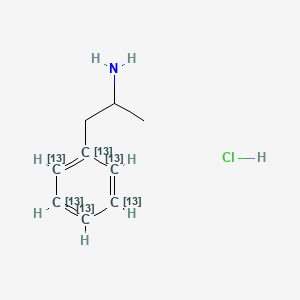

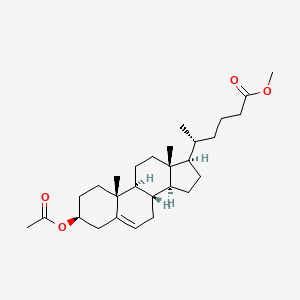

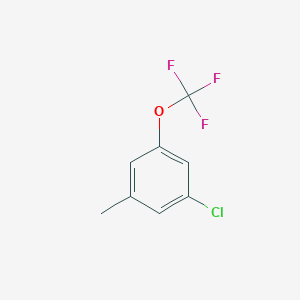
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
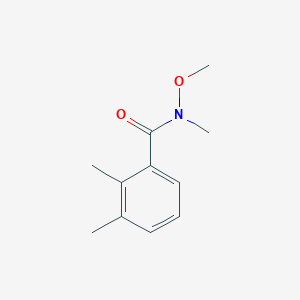
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
